molecular formula C9H13N3O B2420232 3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2201204-56-8

3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2420232
CAS No.: 2201204-56-8
M. Wt: 179.223
InChI Key: XSKABQCVERTZLV-UHFFFAOYSA-N
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Description

3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in various fields of chemistry and pharmacology. This compound features a triazolone ring fused with a cyclopentene moiety, which imparts unique chemical and physical properties.

Scientific Research Applications

3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopent-3-en-1-ylamine with 1,4-dimethyl-1,2,4-triazol-5-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds .

Mechanism of Action

The mechanism of action of 3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The triazolone ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopentene moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(cyclopent-3-en-1-yl)-1,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its combined triazolone and cyclopentene structures, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-cyclopent-3-en-1-yl-2,4-dimethyl-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11-8(7-5-3-4-6-7)10-12(2)9(11)13/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKABQCVERTZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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